Home > Products > Screening Compounds P27609 > IRAK inhibitor 6
IRAK inhibitor 6 - 1042672-97-8

IRAK inhibitor 6

Catalog Number: EVT-271924
CAS Number: 1042672-97-8
Molecular Formula: C20H20N4O3S
Molecular Weight: 396.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Interleukin-1 receptor-associated kinases (IRAKs) are serine/threonine kinases that play a crucial role in mediating signaling pathways downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) []. These pathways are essential components of the innate immune system, responsible for recognizing pathogen-associated molecular patterns and initiating inflammatory responses [].

IRAK inhibitors are a class of small molecules designed to block the activity of IRAKs, thereby suppressing the TLR/IL-1R signaling pathways []. This inhibition has the potential to dampen excessive or dysregulated inflammation, making IRAK inhibitors a promising therapeutic target for a variety of inflammatory and autoimmune diseases [].

6-Chlorotacrine

  • Compound Description: 6-Chlorotacrine is a cholinesterase inhibitor structurally related to tacrine. [] It demonstrated superior inhibitory potential compared to tacrine in vitro. [] In vivo studies revealed increased toxicity for 6-Chlorotacrine relative to tacrine but also showed promising effects in reversing quinuclidinyl benzilate-induced amnesia. []

6-Bromo-indirubin-3'-oxime (BIO)

  • Compound Description: BIO is a multi-target inhibitor, notably targeting glycogen synthase kinase 3β (GSK-3β), a component of the β-catenin destruction complex. [] This inhibitory activity leads to the stabilization and nuclear translocation of β-catenin, an oncoprotein implicated in colorectal cancer. [] BIO has been shown to affect cell adhesion, potentially influencing cancer cell migration and invasion. []

Takinib

  • Compound Description: Takinib is a potent and highly selective inhibitor of transforming growth factor β–activated kinase 1 (TAK1). [] It displays minimal activity against IRAK-4. [] Structural analysis of the TAK1–takinib complex provided insights for developing more selective IRAK inhibitors. []
  • Relevance: Takinib's high selectivity for TAK1 over IRAK-4, despite the structural similarities in their ATP-binding pockets, makes it a valuable tool for dissecting the distinct roles of these kinases in inflammatory signaling. [] Its development also highlights the possibility of achieving selectivity within the kinase family through structure-guided drug design, a key consideration when developing new IRAK inhibitors.

HS-243

  • Compound Description: HS-243 emerged as a highly potent and selective inhibitor of both IRAK-1 and IRAK-4, exhibiting significantly less activity against TAK1. [] It effectively inhibits intracellular IRAKs without affecting TAK1. [] This selectivity makes it a valuable pharmacological tool for understanding the specific roles of IRAKs in cellular processes. []
  • Relevance: HS-243 represents a successful example of a highly selective IRAK-1/4 inhibitor. [] Its development stemmed from insights gained from the structure of takinib bound to TAK1, demonstrating the importance of structure-based drug design in achieving selectivity within the kinase family. [] HS-243's selectivity makes it a valuable tool for dissecting IRAK-dependent signaling pathways and validating IRAK-1/4 as therapeutic targets.

Emaversertib

  • Compound Description: Emaversertib is a selective, orally bioavailable IRAK-4 inhibitor under investigation for its therapeutic potential in B-cell lymphomas and myeloid malignancies. [] It targets the "myddosome" complex, a key signaling hub in these cancers, and may overcome resistance to BTK inhibitors. []
  • Relevance: Emaversertib directly exemplifies a clinically relevant IRAK-4 inhibitor, highlighting the therapeutic potential of targeting this kinase in specific cancers. [] Its development underscores the importance of understanding the molecular drivers of disease and tailoring IRAK inhibitor development to specific patient populations.

CA-4948

  • Compound Description: CA-4948, an oxazolopyridine derivative, acts as a highly specific IRAK4 inhibitor. [] Preclinical studies demonstrated its efficacy in reducing disease severity in a mouse model of collagen-induced arthritis (CIA) and suppressing pro-inflammatory cytokine expression, including TNF-α and IL-6. []
  • Relevance: CA-4948's classification as an oxazolopyridine IRAK4 inhibitor highlights the structural motifs that contribute to potent and selective IRAK4 inhibition. [] Its efficacy in preclinical models of inflammatory diseases, such as CIA, further underscores the potential of IRAK4 inhibitors as therapeutics for inflammatory and autoimmune disorders.

R835

  • Compound Description: R835 is a potent and selective IRAK1/4 inhibitor that has progressed to first-in-human clinical trials. [] Preclinical studies showed dose-dependent inhibition of LPS- and IL-1β-induced cytokine release in mice and demonstrated efficacy in preventing disease progression in rodent models of inflammatory diseases. [] Phase 1 trials indicated that R835 was well-tolerated and effectively inhibited LPS-induced cytokine release in humans. []
  • Relevance: R835's advancement to clinical trials demonstrates the translational potential of IRAK1/4 inhibition for treating inflammatory and autoimmune diseases. [] Its favorable safety and pharmacokinetic profile, combined with its ability to effectively suppress cytokine release in humans, highlights its potential as a therapeutic agent.

1,4-Naphthoquinone

  • Compound Description: Identified as a potent and selective inhibitor of IRAK1, 1,4-naphthoquinone exhibits anti-inflammatory activity. [] It demonstrated effective inhibition of IRAK1 in vitro, with in silico studies confirming its binding to the IRAK1 catalytic site. [] Furthermore, it significantly suppressed the production of pro-inflammatory cytokines (IL-8, IL-1β, IL-10, TNF-α, and IL-6) in LPS-stimulated human macrophages. []
  • Relevance: The identification of 1,4-naphthoquinone as an IRAK1 inhibitor highlights the potential of quinone-derived compounds as anti-inflammatory agents. [] Its ability to directly target IRAK1 and effectively suppress pro-inflammatory cytokine production makes it a promising candidate for further investigation and potential development as a therapeutic for inflammatory diseases.
Overview

IRAK inhibitor 6 is a compound designed to inhibit interleukin-1 receptor-associated kinase 4 (IRAK4), a critical player in the inflammatory response. IRAK4 is involved in the signaling pathways of interleukin-1 and Toll-like receptors, making it a significant target for therapeutic intervention in various inflammatory diseases and certain cancers. The compound has been developed through high-throughput screening methods, focusing on achieving selectivity and potency against IRAK4.

Source and Classification

IRAK inhibitor 6 is classified as a small molecule kinase inhibitor. It falls under the category of chemical compounds that target specific kinases involved in signal transduction pathways associated with inflammation and immune responses. The synthesis and development of this compound have been documented in various scientific publications, highlighting its potential as a therapeutic agent.

Synthesis Analysis

The synthesis of IRAK inhibitor 6 involves several key steps that leverage structure-activity relationship (SAR) studies and high-throughput screening.

Methods and Technical Details:

  1. High-Throughput Screening: The initial discovery phase utilized high-throughput screening of a large library of compounds to identify potential hits that exhibited activity against IRAK4.
  2. Structure-Based Design: Following the identification of hits, structure-based drug design techniques were employed to optimize the compounds. This involved molecular docking studies to predict binding interactions within the IRAK4 active site.
  3. Chemical Modifications: Various chemical modifications were made to enhance potency and selectivity. For instance, substituents were introduced at specific positions on the indazole core to improve binding affinity and reduce off-target effects.
Molecular Structure Analysis

The molecular structure of IRAK inhibitor 6 can be described as follows:

  • Molecular Formula: C20H20N4O3S
  • Molecular Weight: 396.46 g/mol
  • Structure Features: The compound features an indazole core with various substituents that contribute to its pharmacological properties.

Structural Data

The structural analysis indicates that the compound's design allows for optimal interaction with the ATP-binding pocket of IRAK4, facilitating effective inhibition.

Chemical Reactions Analysis

IRAK inhibitor 6 undergoes specific chemical reactions during its synthesis, primarily involving:

  1. Formation of Key Linkages: The synthesis involves creating amide bonds and other functional groups that enhance solubility and bioavailability.
  2. Stability Assessment: Stability studies in biological systems are crucial for determining the compound's viability as a therapeutic agent.

These reactions are carefully controlled to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism through which IRAK inhibitor 6 exerts its effects involves:

  1. Inhibition of IRAK4 Activity: By binding to the active site of IRAK4, the compound prevents its phosphorylation activity, which is essential for downstream signaling in inflammatory pathways.
  2. Impact on Cytokine Production: Inhibition of IRAK4 leads to decreased production of pro-inflammatory cytokines, thereby modulating the inflammatory response.

Data Supporting Mechanism

Experimental data demonstrate that IRAK inhibitor 6 significantly reduces IL-6 production in cellular models, confirming its role as an effective inhibitor of IRAK4-mediated signaling.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a solid powder.
  • Storage Conditions: Recommended storage at -20°C for long-term stability; stable for up to three years under these conditions.

Chemical Properties:

  • Solubility: The compound exhibits good solubility in organic solvents, which aids in formulation development.
  • Stability Profile: Stability tests indicate that IRAK inhibitor 6 maintains integrity under physiological conditions.
Applications

IRAK inhibitor 6 has several potential applications in scientific research and therapeutic development:

  1. Therapeutic Use in Inflammatory Diseases: Due to its ability to inhibit pro-inflammatory cytokine production, it is being explored for treating conditions such as rheumatoid arthritis and psoriasis.
  2. Cancer Therapy: Given its role in modulating immune responses, there is interest in evaluating its efficacy against certain cancers where IRAK4 signaling plays a role in tumor progression.
  3. Research Tool: The compound serves as a valuable tool for studying IRAK4 function and related signaling pathways in various biological contexts.

Properties

CAS Number

1042672-97-8

Product Name

IRAK inhibitor 6

IUPAC Name

N-(2-methoxy-4-morpholin-4-ylphenyl)-2-pyridin-3-yl-1,3-thiazole-4-carboxamide

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C20H20N4O3S/c1-26-18-11-15(24-7-9-27-10-8-24)4-5-16(18)22-19(25)17-13-28-20(23-17)14-3-2-6-21-12-14/h2-6,11-13H,7-10H2,1H3,(H,22,25)

InChI Key

JQSRUVXPODZKAF-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=CSC(=N3)C4=CN=CC=C4

Solubility

Soluble in DMSO

Synonyms

IRAK-IN-6; IRAK IN 6; IRAKIN6; IRAK inhibitor 6;

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=CSC(=N3)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.